7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-benzyl-4-(4-bromophenyl)sulfanyl-5,6-dimethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-14-15(2)25(12-16-6-4-3-5-7-16)20-19(14)21(24-13-23-20)26-18-10-8-17(22)9-11-18/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRZCNZTVIULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SC3=CC=C(C=C3)Br)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18BrN3S
- Molecular Weight : 424.36 g/mol
- CAS Number : 303984-46-5
Research indicates that this compound may act as a multi-target inhibitor, particularly against various receptor tyrosine kinases (RTKs). It has been shown to exhibit potent inhibitory effects on the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), both of which are critical in tumor growth and angiogenesis.
Key Findings:
- VEGFR Inhibition : In studies involving human tumor cells, compounds similar to 7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine demonstrated significant inhibition of VEGFR-2, leading to reduced tumor angiogenesis and growth in vivo models .
- PDGFR Inhibition : The compound also showed potential as a dual inhibitor of PDGFR-β, suggesting its role in inhibiting pathways critical for cancer progression .
Biological Activity
The biological activity of 7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be summarized as follows:
Case Study 1: Tumor Growth Inhibition
In a mouse model using the COLO-205 tumor line, compound 11a (structurally related to our compound of interest) was tested and showed significant inhibition of tumor growth and metastasis when compared to standard treatments like TSU-68. This suggests that similar compounds may have therapeutic potential in clinical settings .
Case Study 2: Antiplasmodial Activity
A series of pyrrolo[2,3-d]pyrimidines were evaluated for their activity against Plasmodium falciparum CDPKs. Some derivatives exhibited IC50 values in the low micromolar range against PfCDPK4 and PfCDPK1, indicating potential use in malaria treatment. Although specific data on our compound is limited, the structural similarities suggest a possibility for similar activity .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with pyrrolo[2,3-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells. The IC50 values for these compounds are often reported in nanomolar ranges, indicating potent activity.
Case Study:
In a study investigating the efficacy of similar compounds, a series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated against cancer cell lines. The results demonstrated that modifications on the benzyl and sulfanyl groups significantly enhanced anticancer activity compared to their parent compounds .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 50 ± 5 |
| Compound B | HepG2 | 30 ± 3 |
| Compound C | HCT-116 | 25 ± 2 |
2. Antimicrobial Properties
The presence of the sulfanyl group in 7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine may contribute to its antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains.
Case Study:
A study evaluated the antimicrobial properties of related pyrrolo compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed significant inhibition zones, suggesting potential as antimicrobial agents .
Neuropharmacological Applications
Recent research has explored the neuropharmacological effects of pyrrolo derivatives. These compounds are being investigated for their potential to modulate neurotransmitter systems and exhibit neuroprotective effects.
Case Study:
In a preclinical study, a related compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggested that the compound could reduce cell death and improve cell viability under stress conditions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related pyrrolo[2,3-d]pyrimidines:
Structure-Activity Relationship (SAR) Trends
- For example, highlights optimal lipophilicity for T. cruzi activity .
- Electron Effects : Sulfur at position 4 may alter electronic distribution, affecting interactions with enzymatic active sites.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assigns substituent positions (e.g., benzyl, bromophenyl) and confirms regioselectivity. For example, aromatic protons appear at δ 7.17–7.23 ppm, while methyl groups resonate near δ 2.27 ppm .
- X-ray Crystallography : Resolves stereochemistry, as seen in analogs like 7-(4-bromophenyl)-9-phenyl derivatives, where dihedral angles between rings are critical for stability .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.3) and detects fragmentation patterns .
How can computational methods like quantum chemical calculations improve synthesis efficiency?
Advanced Research Focus
Quantum mechanical calculations (e.g., DFT) predict transition states and optimize reaction pathways. For example:
- Reaction Path Searches : Identify energetically favorable intermediates, reducing trial-and-error in solvent selection or catalyst design .
- Solvent Effects : COSMO-RS models simulate solvent interactions to enhance yield in polar aprotic media .
These methods shorten development time by 30–50% and are validated against experimental data (e.g., activation energy discrepancies <5%) .
How do researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Advanced Research Focus
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Methodological approaches include:
- Metabolic Profiling : LC-MS/MS identifies degradation products (e.g., sulfoxide derivatives) that reduce in vivo efficacy .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., fluoro-substituents) improves metabolic stability, as seen in analogs like 8-(2-fluorobenzyl) derivatives .
- Dosing Regimens : Adjusting administration frequency based on half-life calculations from in vitro hepatic microsome assays .
What strategies are used to establish structure-activity relationships (SAR) for this compound?
Advanced Research Focus
SAR studies rely on systematic substitutions and pharmacological profiling:
- Core Modifications : Comparing pyrrolo[2,3-d]pyrimidine with pyrido[2,3-d]pyrimidine analogs reveals that fused-ring systems enhance kinase inhibition (IC₅₀ < 100 nM vs. >500 nM) .
- Substituent Effects : The 4-bromophenyl group increases hydrophobic interactions with ATP-binding pockets in kinases, while benzyl groups modulate solubility .
- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate steric/electrostatic fields with activity, guiding lead optimization .
How are different synthetic routes evaluated for scalability and environmental impact?
Q. Advanced Research Focus
- Green Chemistry Metrics : Atom economy (e.g., Route 1: 68% vs. Route 2: 72%) and E-factor (kg waste/kg product) prioritize sustainable methods .
- Process Intensification : Continuous-flow reactors reduce reaction times (from hours to minutes) and solvent waste, as demonstrated in thieno[2,3-d]pyrimidine syntheses .
- Life-Cycle Assessment (LCA) : Evaluates carbon footprint of raw materials (e.g., DMSO vs. acetic acid) and energy consumption .
What experimental controls are essential to ensure reproducibility in biological assays?
Q. Basic Research Focus
- Positive/Negative Controls : Use staurosporine for kinase inhibition assays and DMSO vehicle controls to rule out solvent artifacts .
- Dose-Response Curves : IC₅₀ values must span ≥5 concentrations (e.g., 0.1–100 µM) with R² > 0.95 for reliable potency estimates .
- Cell Line Authentication : STR profiling prevents cross-contamination, critical in anticancer studies using HepG2 or MCF-7 cells .
How is the compound’s stability under various experimental conditions assessed?
Q. Advanced Research Focus
- Forced Degradation Studies : Exposure to heat (40–60°C), light (UV-vis), and pH extremes (1–13) identifies degradation pathways (e.g., hydrolysis of sulfanyl groups) .
- Accelerated Stability Testing : LC-MS monitors impurities over 1–3 months at 25°C/60% RH. Degradation <5% indicates suitability for long-term storage .
- Cryopreservation : Lyophilization in inert atmospheres (N₂) prevents oxidation, preserving >90% activity after 12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
